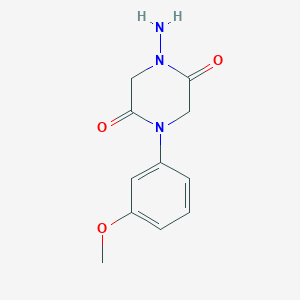![molecular formula C18H14ClN3O3 B291997 4-(3-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291997.png)
4-(3-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione, commonly known as CPDD, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. In
Mechanism of Action
The mechanism of action of CPDD is not yet fully understood. However, studies have shown that CPDD induces apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway. CPDD also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which leads to DNA damage and cell death. CPDD's antiviral activity is thought to be due to its ability to inhibit viral replication by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
CPDD has been found to have several biochemical and physiological effects. It has been shown to decrease the expression of genes involved in cell proliferation and increase the expression of genes involved in apoptosis. CPDD also inhibits the activity of several enzymes involved in DNA replication and repair, leading to DNA damage and cell death. Additionally, CPDD has been found to reduce the production of pro-inflammatory cytokines and inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation.
Advantages and Limitations for Lab Experiments
CPDD has several advantages for lab experiments. It exhibits potent biological activity at low concentrations, making it an ideal compound for in vitro studies. CPDD is also stable and can be easily synthesized in large quantities. However, CPDD has some limitations. It is a complex compound that requires a multi-step synthesis process, which can be time-consuming and challenging. Additionally, CPDD's mechanism of action is not yet fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on CPDD. One area of research is the development of new drugs based on CPDD's structure. Researchers can modify the structure of CPDD to improve its pharmacological properties and reduce its toxicity. Another area of research is the study of CPDD's mechanism of action. Understanding how CPDD induces apoptosis and inhibits viral replication can help researchers design more effective drugs. Additionally, researchers can study the effects of CPDD on different types of cancer cells and viruses to determine its potential therapeutic applications.
Synthesis Methods
CPDD is a complex compound that requires a multi-step synthesis process. The synthesis of CPDD involves the reaction of 3-chloroaniline, 2,3-dimethylpyridine, and maleic anhydride in the presence of a catalyst. The reaction mixture is then heated and stirred for several hours to obtain the final product. The synthesis process is challenging and requires expertise in organic chemistry.
Scientific Research Applications
CPDD has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. CPDD has also shown antiviral activity against herpes simplex virus type 1 and 2. Additionally, CPDD has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. These properties make CPDD a promising candidate for the development of new drugs for cancer, viral infections, and inflammatory diseases.
properties
Molecular Formula |
C18H14ClN3O3 |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
11-(3-chlorophenyl)-3,5-dimethyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione |
InChI |
InChI=1S/C18H14ClN3O3/c1-9-6-10(2)20-17-14(9)15-16(25-17)18(24)22(8-13(23)21-15)12-5-3-4-11(19)7-12/h3-7H,8H2,1-2H3,(H,21,23) |
InChI Key |
MASUZEIZYCBPHY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC(=CC=C4)Cl)C |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC(=CC=C4)Cl)C |
solubility |
0.7 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-{2-methyl-5-[(phenoxyacetyl)amino]phenyl}-2-phenoxyacetamide](/img/structure/B291919.png)
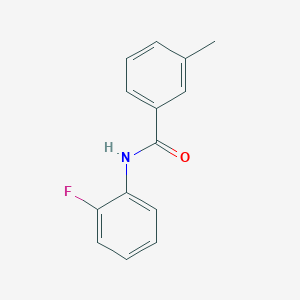
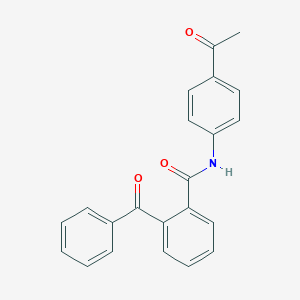

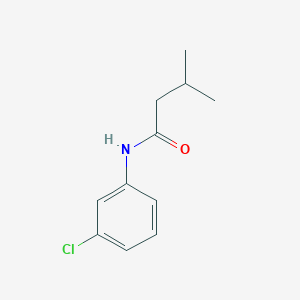
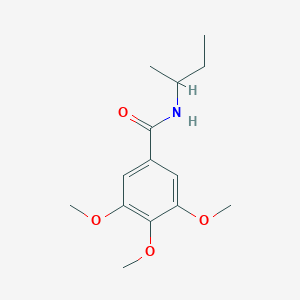
![2-[2,3,4-Tri(1,3-benzoxazol-2-yl)cyclobutyl]-1,3-benzoxazole](/img/structure/B291929.png)
![4-[2,4-Di[1,1'-biphenyl]-4-yl-3-(4-pyridinyl)cyclobutyl]pyridine](/img/structure/B291930.png)


